![molecular formula C13H20N4O2 B2870372 5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 1807901-50-3](/img/structure/B2870372.png)
5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one is an organic compound notable for its unique structure, combining a pyrrolidinyl group and a piperidinyl group within a pyridazinone framework. Its structural components endow it with interesting chemical and biological properties, making it a subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthesis typically involves constructing the pyrrolidinyl and piperidinyl moieties separately before incorporating them into the pyridazinone ring. Typical conditions may include:
Step 1: Synthesis of the 3-hydroxy-1-pyrrolidine using a protecting group strategy to ensure selectivity.
Step 2: Creation of the piperidin-3-yl substituent through a Grignard reaction with 3-chloropiperidine.
Step 3: Coupling the intermediates through a condensation reaction, often facilitated by strong acids or bases and heated environments, to form the dihydropyridazinone ring.
Industrial Production Methods
Scalability of the above steps relies on efficient and economical reagents and solvents. Process optimization may involve:
Flow chemistry techniques: to handle potentially unstable intermediates.
Microwave-assisted synthesis: to expedite reaction times and improve yields.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in the pyrrolidinyl ring can undergo oxidation to form the corresponding ketone.
Reduction: The pyridazinone core can be reduced under hydrogenation conditions, leading to a dihydropyridazine derivative.
Substitution: Both nitrogen atoms in the structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Using agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Employing hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Using alkyl halides or sulfonates under basic conditions.
Major Products Formed
Oxidation: Formation of ketone derivatives.
Reduction: Conversion to partially saturated nitrogen heterocycles.
Substitution: Formation of N-alkylated or N-acylated products depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology
In biological research, it is used to study interactions with specific protein targets due to its unique structural features, mimicking certain biomolecules.
Medicine
Potential medicinal applications include roles as enzyme inhibitors or receptor modulators, which can be explored in drug discovery programs.
Industry
In the industrial realm, this compound may be used in the design of new materials with specific electronic or mechanical properties.
Wirkmechanismus
Molecular Targets
The compound exerts its effects through interaction with enzymes or receptors, often forming non-covalent bonds like hydrogen bonds or van der Waals interactions.
Pathways Involved
Binding to receptors: such as G-protein-coupled receptors (GPCRs), altering cellular signaling pathways.
Inhibition of enzymes: by mimicking the substrate or binding to the active site, reducing the enzyme's activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-dihydropyridazin-3-one derivatives: with different substituents.
Pyrrolidinyl and piperidinyl-substituted heterocycles: .
Uniqueness
Its combination of hydroxypyrrolidinyl and piperidinyl groups within a single molecule, which is relatively rare.
The presence of these groups enhances its potential interactions in biological systems, making it more versatile than many analogs.
Conclusion
5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one represents a compound with significant potential due to its unique structure and versatility in various chemical, biological, medicinal, and industrial applications. Its synthesis, reactivity, and functional roles highlight the fascinating interplay between structure and function in organic chemistry.
Eigenschaften
IUPAC Name |
5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-piperidin-3-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c18-12-3-5-16(9-12)11-6-13(19)17(15-8-11)10-2-1-4-14-7-10/h6,8,10,12,14,18H,1-5,7,9H2/t10?,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAHDRLFEFNJPF-KFJBMODSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C(=O)C=C(C=N2)N3CCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CNC1)N2C(=O)C=C(C=N2)N3CC[C@@H](C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-Fluoro-4-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2870289.png)
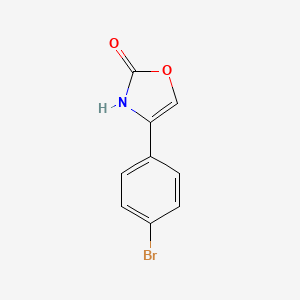
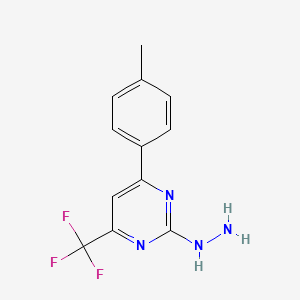
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-5-fluoropyridin-2-amine](/img/structure/B2870296.png)
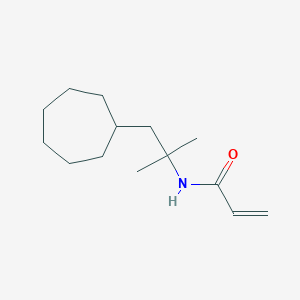
![N-[5-fluoro-2-(piperidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2870301.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2870302.png)
![Diethyl 2-[(2-fluoro-5-methylanilino)methylene]malonate](/img/structure/B2870303.png)
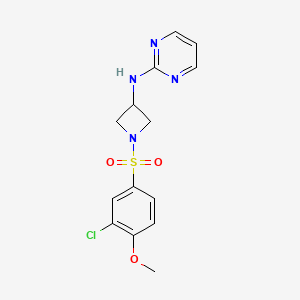
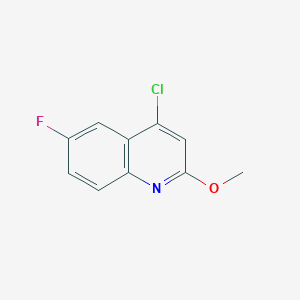
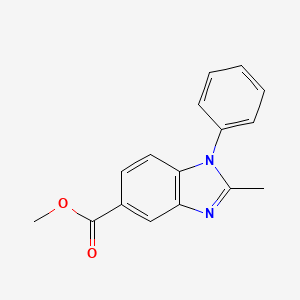
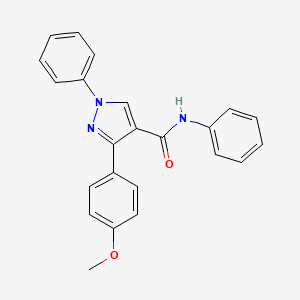
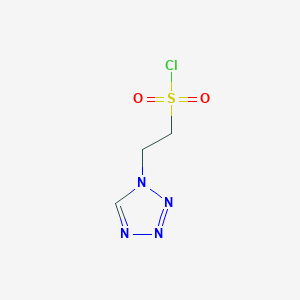
![4-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE HYDROCHLORIDE](/img/structure/B2870312.png)
